molecular formula C7H7NO2 B1295713 5-Methylnicotinic acid CAS No. 3222-49-9

5-Methylnicotinic acid

Cat. No.: B1295713
CAS No.: 3222-49-9
M. Wt: 137.14 g/mol
InChI Key: DJDHHXDFKSLEQY-UHFFFAOYSA-N
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Description

5-Methylnicotinic acid, also known as 5-Methylpyridine-3-carboxylic acid, is an organic compound with the molecular formula C7H7NO2. It is a white powdery solid that is sparingly soluble in water. This compound is an important intermediate used in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methylnicotinic acid can be synthesized from 3,5-dimethylpyridine through selective oxidation. One common method involves using potassium permanganate as the oxidizing agent. The reaction is carried out under mild conditions, typically at a temperature of 45°C for about 20 hours . Another method uses hydrogen peroxide and concentrated sulfuric acid as the oxidizing system, with the reaction conducted at 110-150°C for 5-20 hours .

Industrial Production Methods

In industrial settings, the preparation of high-purity this compound involves using pollution-free water as a solvent and potassium permanganate as the oxidizing agent. The process includes a unique post-processing method that separates the target product from by-products based on their solubility differences under different pH conditions. This method ensures a high purity of the final product, reaching up to 99% .

Chemical Reactions Analysis

Types of Reactions

5-Methylnicotinic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 5-methylpyridine-3-carboxylic acid.

    Reduction: It can be reduced to form 5-methylpyridine.

    Substitution: It can undergo substitution reactions where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: 5-Methylpyridine-3-carboxylic acid.

    Reduction: 5-Methylpyridine.

    Substitution: Products vary based on the substituent introduced.

Scientific Research Applications

5-Methylnicotinic acid is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 5-Methylnicotinic acid involves its interaction with specific molecular targets and pathways. As a derivative of nicotinic acid, it can act on nicotinic acid receptors, influencing various biological processes. It is involved in redox reactions and can act as an electron donor or acceptor in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Nicotinic acid:

Uniqueness

5-Methylnicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other nicotinic acid derivatives. Its selective oxidation and reduction reactions make it a valuable intermediate in organic synthesis and pharmaceutical production .

Properties

IUPAC Name

5-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7NO2/c1-5-2-6(7(9)10)4-8-3-5/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJDHHXDFKSLEQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60292444
Record name 5-Methylnicotinic acid
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Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3222-49-9
Record name 5-Methylnicotinic acid
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Record name 5-Methylnicotinic acid
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Record name 3222-49-9
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Record name 5-Methylnicotinic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 5-methylnicotinic acid in the synthesis of Rupatadine, and how does this relate to the drug's mechanism of action?

A: this compound is a crucial precursor in synthesizing Rupatadine Fumarate, an antihistamine used to treat allergic rhinitis and urticaria [, ]. While this compound itself doesn't directly interact with histamine receptors, its incorporation into the Rupatadine structure is vital for the drug's overall activity. Rupatadine functions as a histamine H1-receptor antagonist, blocking histamine's effects and alleviating allergy symptoms [].

Q2: Can you elaborate on the use of this compound in the synthesis of herbicides, specifically Imazapic?

A: this compound is a key starting material in the synthesis of Imazapic, an imidazolinone herbicide [, , ]. Imazapic inhibits acetolactate synthase (ALS), an enzyme essential for the synthesis of branched-chain amino acids in plants []. By disrupting this pathway, Imazapic ultimately leads to the death of susceptible plants.

Q3: How does the structure of this compound contribute to the activity of Imazapic?

A: The structure of this compound plays a crucial role in the binding of Imazapic to the ALS enzyme []. The pyridine ring, with its specific substitution pattern, contributes to the molecule's overall shape and electronic properties, facilitating interactions with the enzyme's active site. This interaction ultimately leads to the inhibition of ALS and the herbicidal effect.

Q4: Are there any studies investigating the environmental fate and potential impact of this compound-derived herbicides like Imazapic?

A: Yes, research has been conducted on the bioavailability and persistence of Imazapic in different soil types []. Studies show that its bioavailability varies depending on soil properties, with longer persistence observed in clay soil compared to sandy loam soil []. This information is crucial for understanding the potential environmental impact and informing responsible herbicide application strategies.

Q5: What are the reported methods for synthesizing this compound, and are there any comparative analyses of their efficiency and environmental impact?

A: One method involves using 3,5-lutidine as a starting material and oxidizing it to obtain this compound []. Another approach utilizes this compound as the starting point for synthesizing 3-(bromomethyl)-5-methylpyridine hydrobromide, a key intermediate in Rupatadine synthesis []. This method boasts a 65.9% overall yield and is considered efficient and environmentally friendly []. Further research comparing different synthetic routes, considering factors like yield, cost, and environmental impact, would be valuable.

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